molecular formula C10H11ClO3S B6145571 (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride CAS No. 1784843-92-0

(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride

Cat. No.: B6145571
CAS No.: 1784843-92-0
M. Wt: 246.71 g/mol
InChI Key: LCWIFORZNSRHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a benzopyran scaffold. Benzopyrans are fused bicyclic systems comprising a benzene ring and a pyran moiety, which are prevalent in pharmaceuticals and agrochemicals due to their structural diversity and bioactivity. The methanesulfonyl chloride group (–SO₂Cl) attached to the benzopyran core renders this compound highly reactive, enabling its use as an intermediate in sulfonation reactions for drug synthesis or polymer chemistry.

Properties

CAS No.

1784843-92-0

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71 g/mol

IUPAC Name

3,4-dihydro-1H-isochromen-6-ylmethanesulfonyl chloride

InChI

InChI=1S/C10H11ClO3S/c11-15(12,13)7-8-1-2-10-6-14-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2

InChI Key

LCWIFORZNSRHFL-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C=C(C=C2)CS(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride typically involves the reaction of (3,4-dihydro-1H-2-benzopyran-6-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(3,4-dihydro-1H-2-benzopyran-6-yl)methanol+methanesulfonyl chloride(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride+HCl\text{(3,4-dihydro-1H-2-benzopyran-6-yl)methanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (3,4-dihydro-1H-2-benzopyran-6-yl)methanol+methanesulfonyl chloride→(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

(3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride is used in various scientific research applications:

    Chemistry: As a reagent for the synthesis of sulfonamide and sulfonate ester derivatives.

    Biology: In the study of enzyme inhibitors and as a probe for sulfonylation reactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the formation of sulfonamide and sulfonate ester bonds.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Physicochemical Properties

The benzopyran substituent distinguishes this compound from simpler sulfonyl chlorides like methanesulfonyl chloride (CH₃SO₂Cl) or benzenesulfonyl chloride (C₆H₅SO₂Cl). Key differences include:

  • Molecular Weight : The benzopyran moiety increases molecular weight (~228.68 g/mol estimated) compared to methanesulfonyl chloride (114.55 g/mol).
  • Solubility : Increased lipophilicity from the aromatic system may enhance solubility in organic solvents but reduce aqueous solubility.
Table 1: Physicochemical Comparison
Compound Molecular Weight (g/mol) Melting Point (°C) Reactivity with NaOH
Methanesulfonyl chloride 114.55 Rapid hydrolysis at RT
Benzenesulfonyl chloride 176.62 44–46 Requires reflux
p-Toluenesulfonyl chloride 190.65 69–71 Prolonged stirring
(3,4-Dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride ~228.68* Not reported Moderate (predicted)

*Estimated based on structural similarity.

Table 2: Hazard Comparison
Compound GHS Hazard Statements Key Risks
Methanesulfonyl chloride H314, H330, H301, H412 Corrosive, fatal if inhaled, aquatic toxicity
Benzenesulfonyl chloride H314, H335 Corrosive, respiratory irritation
Benzopyran derivative H314, H412 (predicted) Corrosive, long-term aquatic toxicity

Environmental and Handling Considerations

  • Waste Disposal : Like methanesulfonyl chloride, the benzopyran derivative should be neutralized with NaOH, though reaction kinetics may require extended stirring.
  • Storage : Similar to CH₃SO₂Cl, it should be stored in glass containers, protected from moisture and strong oxidizers.

Biological Activity

(3,4-Dihydro-1H-2-benzopyran-6-yl)methanesulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula: C₁₁H₁₃ClO₂S
  • CAS Number: 1784843-92-0

This structure includes a benzopyran moiety, which is often associated with various biological activities.

1. Anticancer Activity

Recent studies have indicated that derivatives of benzopyran compounds exhibit significant anticancer properties. For instance, hybrid compounds containing the benzopyran structure have shown cytotoxic effects against multiple cancer cell lines:

Compound Cell Line IC50 (μM) Notes
5aMDA-MB-231 (Breast)5.2Induces apoptosis at 5 μM .
5bPC-3 (Prostate)15.0Moderate cytotoxicity observed .
5cSKOV-3 (Ovarian)10.0Significant activity noted .

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against resistant cancer cell lines.

The mechanisms by which this compound exerts its biological effects include:

  • Kinase Inhibition: Some studies have explored the compound's ability to inhibit specific kinases involved in cancer progression. For example, hybrid compounds derived from benzopyran exhibited Src kinase inhibitory activity with IC50 values ranging from 52–57 µM .
  • Induction of Apoptosis: At concentrations as low as 5 μM, certain derivatives induced apoptosis in cancer cells, suggesting a potential therapeutic application in cancer treatment .

3. Stability and Bioavailability

Research indicates that some benzopyran derivatives may have stability issues in human serum, which could affect their bioavailability and therapeutic efficacy. For instance, one compound was found to degrade completely after two hours in human serum . This highlights the importance of structural modifications to enhance stability and extend the half-life of these compounds in biological systems.

Case Studies

Several case studies have been documented regarding the biological activity of benzopyran derivatives:

  • Study on Antiproliferative Activity:
    • A series of benzopyran-isoxazole hybrid compounds were synthesized and tested for antiproliferative activity against a panel of six human cancer cell lines, including MDA-MB-231 and SKOV-3.
    • Results showed significant cytotoxicity with IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 cells while being minimally cytotoxic to normal HEK-293 cells (IC50 > 100 μM) .
  • Mechanistic Insights:
    • The same study assessed the apoptotic effects of these compounds and found that they could induce cell death through caspase activation pathways, further supporting their potential as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.